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Abstract
Dihydroactinidiolide is a naturally occurring volatile terpenoid and a significant contributor to

the aroma of numerous plants and food products, including tea, tobacco, and various fruits. Its

distinct and complex olfactory profile, characterized by sweet, tea-like, coumarin-like, and fruity

notes, has made it a valuable compound in the flavor and fragrance industry. This technical

guide provides an in-depth analysis of the olfactory properties, aroma profile, and biosynthetic

origins of dihydroactinidiolide, supplemented with detailed experimental methodologies for its

sensory and chemical analysis.

Olfactory Properties and Aroma Profile
Dihydroactinidiolide possesses a multifaceted aroma profile that is both potent and

persistent. Its scent is predominantly characterized by a combination of sweet, tea-like, and

coumarin-like notes, with additional underlying fruity and woody characteristics.

Qualitative Aroma Description
The aroma of dihydroactinidiolide is consistently described across various studies and

organoleptic evaluations with the following key descriptors:

Primary Notes: Sweet, tea-like, coumarin-like, musky.[1][2][3]
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Secondary Notes: Fruity (specifically peach and apricot), woody, and slightly herbaceous.[2]

Quantitative Aroma Profile
A quantitative breakdown of the aroma profile of dihydroactinidiolide reveals a dominance of

fruity and woody characteristics.

Aroma Descriptor Percentage Contribution

Fruity 74.8%

Woody 25.2%

Source: Compiled from industry sensory panel data.

Odor Threshold
The odor threshold is a critical parameter for understanding the potency of an aroma

compound. While a definitive standalone value in water is not readily available in peer-

reviewed literature, its contribution to the aroma of complex mixtures, such as black tea, is

significant, as indicated by its high Odor Activity Value (OAV). The OAV is a measure of the

importance of a compound to the overall aroma and is calculated by dividing the concentration

of the compound by its odor threshold in a specific matrix. One study on sun-dried black tea

referenced the odor threshold of dihydroactinidiolide in water in its supplementary material

when calculating its high OAV.[4]

Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of

dihydroactinidiolide is essential for its application and analysis.
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Property Value Reference

Chemical Formula C₁₁H₁₆O₂ [5]

Molar Mass 180.24 g/mol [5]

Appearance
White to pale yellow crystalline

solid

Melting Point 75-77 °C

Boiling Point 296 °C

CAS Number 17092-92-1 [5]

Solubility
Soluble in ethanol; sparingly

soluble in water.
[6][7]

Natural Occurrence and Biosynthesis
Dihydroactinidiolide is a degradation product of carotenoids, primarily β-carotene.[5] Its

formation is a result of enzymatic or photo-oxidative cleavage of the carotenoid backbone.

Biosynthetic Pathway from β-Carotene
The formation of dihydroactinidiolide from β-carotene is a multi-step enzymatic process. The

key enzymes involved are Carotenoid Cleavage Dioxygenases (CCDs), which catalyze the

oxidative cleavage of carotenoids. Specifically, CCD1 is known to cleave the 9,10 and 9',10'

double bonds of β-carotene to yield a C13-apocarotenoid, which serves as a precursor to

dihydroactinidiolide.
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Biosynthesis of Dihydroactinidiolide from β-Carotene.

Experimental Protocols
The characterization of the olfactory properties of dihydroactinidiolide relies on a combination

of sensory evaluation and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis
(QDA)
Objective: To quantitatively describe the aroma profile of dihydroactinidiolide.

Panel: A panel of 8-12 trained sensory assessors is required. Panelists should be screened for

their ability to detect and describe a range of aroma compounds, particularly those with tea-

like, fruity, and woody notes.

Methodology:

Lexicon Development: In initial sessions, panelists are presented with a pure sample of

dihydroactinidiolide (dissolved in an appropriate solvent, such as ethanol, and presented

on a smelling strip) and collaboratively develop a lexicon of descriptive terms for its aroma.

Reference standards for each descriptor should be provided to calibrate the panel.
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Training: Panelists are trained on the developed lexicon and the use of a rating scale (e.g., a

15-point unstructured line scale anchored with "low intensity" and "high intensity").

Evaluation: Samples of dihydroactinidiolide are presented to the panelists in a controlled

environment (odor-free booths with controlled temperature and humidity). Samples should

be coded and presented in a randomized order. Panelists independently rate the intensity of

each descriptor on the scale.

Data Analysis: The intensity ratings from each panelist are collected and analyzed using

statistical methods (e.g., ANOVA, Principal Component Analysis) to generate a quantitative

aroma profile.

Instrumental Analysis: Gas Chromatography-
Olfactometry (GC-O)
Objective: To identify and characterize the odor-active components of a sample containing

dihydroactinidiolide.

Methodology:

Sample Preparation: A solution of dihydroactinidiolide in a suitable solvent (e.g.,

dichloromethane) is prepared. For complex matrices like tea, a volatile extract is obtained

using methods such as simultaneous distillation-extraction (SDE) or solid-phase

microextraction (SPME).

GC-MS/O System: A gas chromatograph coupled with both a mass spectrometer (MS) and

an olfactometry port is used.

GC Parameters (Example for Tea Analysis):

Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program: Start at 40°C for 5 min, ramp to 150°C at 4°C/min, then ramp

to 230°C at 10°C/min and hold for 5 min.
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Injector: Splitless mode at 250°C.

Olfactometry: The GC effluent is split between the MS detector and the sniffing port. A

trained sensory panelist sniffs the effluent from the olfactometry port and records the

retention time, odor descriptor, and intensity of each detected aroma.

Data Analysis: The data from the MS (compound identification) and the olfactometry panel

(odor description and intensity) are combined to create a detailed aromagram, identifying

dihydroactinidiolide and other odor-active compounds.
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Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Applications in Research and Development
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The distinct and desirable aroma of dihydroactinidiolide makes it a compound of interest in

several areas:

Flavor and Fragrance Industry: It is used as a key component in the formulation of tea, fruit,

and tobacco flavors, as well as in fine fragrances to impart warmth and complexity.

Food Science: Understanding the formation and contribution of dihydroactinidiolide in

foods like tea can lead to improved processing techniques to enhance aroma.

Pheromone Research: Dihydroactinidiolide has been identified as a component of the

queen recognition pheromone in the red fire ant, opening avenues for research in pest

management.[5]

Conclusion
Dihydroactinidiolide is a multifaceted aroma compound with a rich and complex olfactory

profile. Its origins from carotenoid degradation and its potent sensory impact underscore its

importance in the chemistry of natural products. The methodologies outlined in this guide

provide a framework for the detailed investigation of its sensory and chemical properties,

facilitating its continued study and application in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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